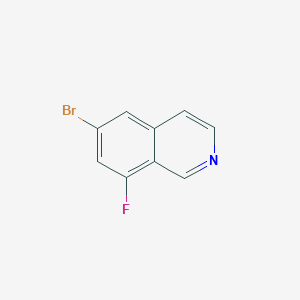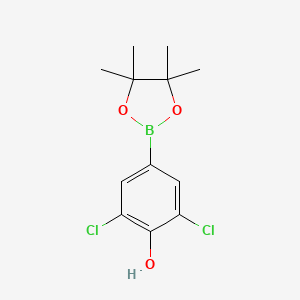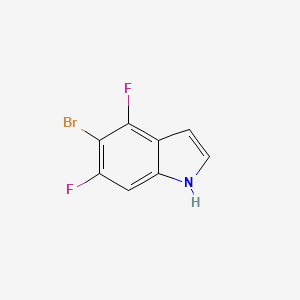
5-bromo-4,6-difluoro-1H-indole
Vue d'ensemble
Description
5-Bromo-4,6-difluoro-1H-indole (5-BFDI) is a heterocyclic compound that has been studied extensively due to its potential applications in scientific research. 5-BFDI is a compound derived from indole, which is a naturally occurring aromatic hydrocarbon found in many plants and animals. 5-BFDI is a fluorinated indole derivative, and it has unique properties that make it suitable for use in a variety of scientific research applications. In
Applications De Recherche Scientifique
Antiproliferative/Cytotoxic Activity
One of the primary applications of 5-bromo-4,6-difluoro-1H-indole derivatives is in the field of cancer research. These compounds have been synthesized and evaluated for their antiproliferative and cytotoxic activities against several human cancer cell lines . The activity of some analogues has been found to be comparable or even superior to that of cisplatin, a common chemotherapy drug, while exhibiting lower toxicity .
Antifungal and Antibacterial Effects
Indole derivatives, including those substituted with bromine, have shown a broad spectrum of biological activities. Notably, they exhibit significant antifungal activities and moderate antibacterial effects . This makes them valuable for the development of new antimicrobial agents that could be used to treat various fungal and bacterial infections.
Antiprotozoal Activity
The antiprotozoal activity of indole derivatives is another area of interest. These compounds have been tested against different protozoan species, and the results suggest potential applications in treating diseases caused by protozoan pathogens .
Anti-Aggregation Properties
Specific indole phytoalexins, which are structurally related to 5-bromo-4,6-difluoro-1H-indole, have demonstrated anti-aggregation effects. For instance, the anti-aggregation effect of spirobrassinin was observed in the cerebrospinal fluid of patients with multiple sclerosis . This suggests a potential therapeutic application in neurodegenerative diseases.
Cancer Chemopreventive Properties
Consumption of cruciferous vegetables, which are rich in indole phytoalexins, has been associated with a decreased risk of human cancer . The chemopreventive properties of these compounds, including the brominated indoles, are of significant interest for developing dietary strategies and supplements for cancer prevention.
Antiviral and Anti-HIV Activity
Indole derivatives have been reported to possess antiviral activities, including against HIV. Novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and subjected to molecular docking studies as potential anti-HIV-1 agents . This highlights the potential of 5-bromo-4,6-difluoro-1H-indole derivatives in the development of new antiviral drugs.
Mécanisme D'action
Target of Action
5-Bromo-4,6-difluoro-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives, including 5-Bromo-4,6-difluoro-1H-indole, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
5-bromo-4,6-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-5(10)3-6-4(8(7)11)1-2-12-6/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQCUDABSXTYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C(=C21)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


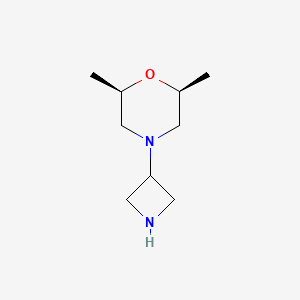
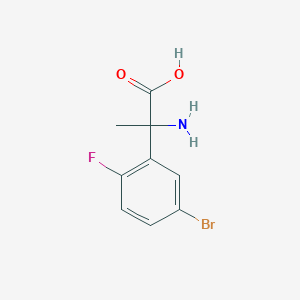
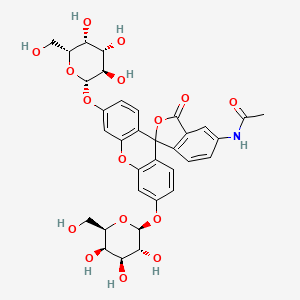


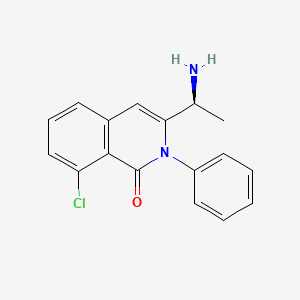

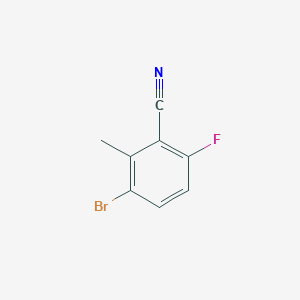
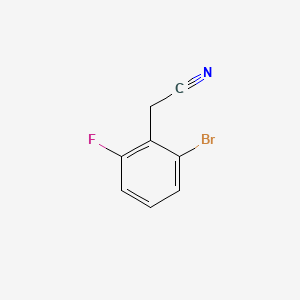

![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)
